molecular formula C17H16BrN3O3S B12104227 N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide CAS No. 1169581-03-6

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide

Cat. No.: B12104227
CAS No.: 1169581-03-6
M. Wt: 422.3 g/mol
InChI Key: AOQPFUAWJWASQW-UHFFFAOYSA-N
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Description

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with bromine, hydroxyl, and methoxy groups, as well as a thiazole ring and a propanamide moiety. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide typically involves multiple steps. One common approach is the condensation of 8-bromo-4-hydroxy-7-methoxyquinoline with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as tetrahydrofuran, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydrogen-substituted quinoline derivatives, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both quinoline and thiazole rings, along with the specific substitutions, enhances its potential for diverse applications in scientific research and industry .

Biological Activity

N-[4-(8-Bromo-4-hydroxy-7-methoxy-2-quinolinyl)-2-thiazolyl]-2-methylpropanamide is a complex organic compound with significant potential in pharmaceutical applications, particularly due to its biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.

Structural Characteristics

The compound features a unique structure that includes:

  • Quinoline moiety : Substituted with bromine and methoxy groups.
  • Thiazole ring : Enhances biological interactions.
  • Amide functional group : Contributes to its reactivity and potential therapeutic effects.

The molecular formula is C19H19BrN2O3SC_{19}H_{19}BrN_{2}O_{3}S with a molecular weight of approximately 422.296 g/mol. The presence of diverse functional groups suggests a broad spectrum of biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar structural features have demonstrated effectiveness against various pathogens:

PathogenInhibition Zone (mm)Reference
Pseudomonas aeruginosa22
Klebsiella pneumonia25
Standard Drug Comparison24 (Pseudomonas)

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Studies have shown that compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, analogous to this compound, exhibit a wide range of anticancer activities:

  • Mechanism of Action : Inhibition of cancer cell proliferation through interaction with various biological targets, including enzymes and receptors involved in tumor growth and metastasis.
  • Cell Line Studies : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell viability without significant toxicity at therapeutic concentrations.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds:

  • A review on 8-HQ derivatives indicated their utility as anticancer agents, with specific derivatives showing high efficacy against various cancer types while maintaining low toxicity levels .
  • Another study reported that derivatives with specific substitutions exhibited enhanced activity against viral infections and bacterial resistance, underscoring the importance of structural modifications in optimizing therapeutic effects .

Comparison with Related Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(8-Fluoroquinolinyl)-2-thiazolyl]-2-methylpropanamideFluorine substitution instead of bromineAnticancer
N-[4-(7-Methoxyquinolinyl)-2-thiazolyl]-acetamideLacks bromo groupAntimicrobial
8-BromoquinolineBase structure without thiazole or amideAntimicrobial

This comparison illustrates how specific modifications can influence the biological activity of quinoline-based compounds.

Properties

CAS No.

1169581-03-6

Molecular Formula

C17H16BrN3O3S

Molecular Weight

422.3 g/mol

IUPAC Name

N-[4-(8-bromo-7-methoxy-4-oxo-1H-quinolin-2-yl)-1,3-thiazol-2-yl]-2-methylpropanamide

InChI

InChI=1S/C17H16BrN3O3S/c1-8(2)16(23)21-17-20-11(7-25-17)10-6-12(22)9-4-5-13(24-3)14(18)15(9)19-10/h4-8H,1-3H3,(H,19,22)(H,20,21,23)

InChI Key

AOQPFUAWJWASQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Br

Origin of Product

United States

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